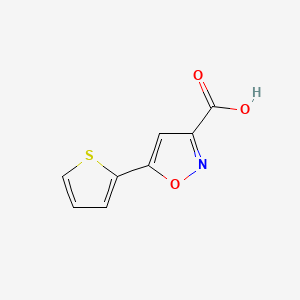

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTRHBQUXRJHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390097 | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-71-3 | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of an isoxazole core via a 1,3-dipolar cycloaddition reaction, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Core Synthesis Pathway

The synthesis of this compound is proposed to proceed through the following two key steps:

-

Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This intermediate is formed through a [3+2] cycloaddition reaction between 2-ethynylthiophene and a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Hydrolysis to this compound: The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.

Below is a detailed breakdown of the experimental protocols and associated data.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials, intermediate, and final product. Please note that yields are estimated based on typical ranges for these types of reactions and may vary depending on experimental conditions.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 2-Ethynylthiophene | 765-45-7 | C₆H₄S | 108.16 | Liquid | N/A | N/A |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 18605-97-5 | C₄H₆ClNO₃ | 151.55 | Solid | 65-68 | N/A |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | 90924-54-2 | C₁₀H₉NO₃S | 223.25 | Solid | 48-51[1] | 70-85 |

| This compound | 763109-71-3 | C₈H₅NO₃S | 195.19 | Solid | Not reported | 85-95 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

This procedure details the 1,3-dipolar cycloaddition reaction to form the isoxazole ring.

Reagents and Materials:

-

2-Ethynylthiophene

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-ethynylthiophene (1.2 eq).

-

Slowly add triethylamine (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

Reagents and Materials:

-

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add an excess of a base, such as lithium hydroxide (2.0-3.0 eq) or sodium hydroxide (2.0-3.0 eq), to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.

-

A precipitate of the carboxylic acid should form. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If an oil or minimal precipitate forms, extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis.

References

A-Technical Guide to the Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic methodologies for preparing 5-(thiophen-2-yl)isoxazole-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by both thiophene and isoxazole moieties, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core synthetic strategy discussed is the [3+2] cycloaddition reaction, a robust and widely used method for constructing the isoxazole ring.[3][4]

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[5][6] This reaction allows for the regioselective formation of the isoxazole ring. To achieve the target structure, this compound, the reaction involves an in-situ generated thiophene-2-carbonitrile oxide and an alkyne bearing a carboxylate or a precursor group.

The general pathway involves a multi-step sequence starting from a readily available thiophene derivative:

-

Oxime Formation: Thiophene-2-carboxaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.[7]

-

Hydroximoyl Halide Formation: The aldoxime is then halogenated, typically with a reagent like N-chlorosuccinimide (NCS), to produce a thiophene-2-carboxohydroximoyl chloride.[7][8] This intermediate is the precursor to the reactive nitrile oxide.

-

In-situ Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl, generating the thiophene-2-carbonitrile oxide in situ. This highly reactive 1,3-dipole is immediately trapped by a dipolarophile, such as ethyl propiolate, to undergo a [3+2] cycloaddition, yielding the ethyl ester of the target molecule.[6]

-

Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to afford the desired this compound.[9]

Below is a diagram illustrating the overall synthetic workflow.

Detailed Experimental Protocols

This section provides a representative experimental protocol based on established methodologies for the synthesis of isoxazole derivatives.[7][8][9]

Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime

-

To a solution of thiophene-2-carboxaldehyde (1 equivalent) in an appropriate solvent (e.g., ethanol/water mixture), add hydroxylamine hydrochloride (1.2 equivalents).

-

Add a base, such as sodium hydroxide or pyridine, portion-wise to neutralize the HCl and facilitate the reaction.

-

Stir the mixture at a temperature ranging from room temperature to 60-80°C for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

The product can be isolated by filtration and washing with cold water, followed by drying.

Step 2: Synthesis of Thiophene-2-carboxohydroximoyl Chloride

-

Dissolve the thiophene-2-carboxaldehyde oxime (1 equivalent) in a dry polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1 equivalent) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 20-50°C) for 1-5 hours.[8]

-

After the reaction is complete (monitored by TLC), the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield the crude hydroximoyl chloride, which is often used in the next step without further purification.

Step 3 & 4: Synthesis of this compound

-

Cycloaddition: Dissolve the crude thiophene-2-carboxohydroximoyl chloride (1 equivalent) and ethyl propiolate (1 equivalent) in a suitable solvent like absolute ethanol or chloroform.

-

Cool the mixture in an ice bath and slowly add a base, such as triethylamine (Et₃N) (1.1 equivalents). The base facilitates the in-situ formation of the nitrile oxide, which then undergoes cycloaddition.[10]

-

Allow the reaction to warm to room temperature and stir for 2-12 hours until completion.

-

Hydrolysis: To the reaction mixture containing the crude ethyl ester, add an aqueous solution of a strong base like potassium hydroxide (KOH, 3 equivalents).[9]

-

Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

-

Once hydrolysis is complete, cool the mixture to room temperature and acidify to a pH of 2-3 with a strong acid (e.g., 6M HCl).[9]

-

The precipitated solid product, this compound, is collected by vacuum filtration, washed with water, and dried.

The reaction mechanism for the key cycloaddition step is illustrated below.

Synthesis of Derivatives and Data

The described synthetic route is highly adaptable for creating a library of derivatives. By substituting thiophene-2-carboxaldehyde with other substituted thiophene aldehydes, or by using different terminal alkynes in the cycloaddition step, a wide range of analogs can be synthesized. The table below summarizes typical reaction conditions and outcomes for the synthesis of various 3,5-disubstituted isoxazoles, demonstrating the versatility of the methodology.[2][6]

| Entry | R¹ (from Aldehyde) | R² (from Alkyne) | Base / Solvent | Time (h) | Yield (%) |

| 1 | Thiophen-2-yl | -COOEt | Et₃N / EtOH | 12 | 85-95 (ester) |

| 2 | 4-Nitrophenyl | Phenyl | K₂CO₃ / CH₃CN | 8 | 92 |

| 3 | 4-Methoxyphenyl | Phenyl | K₂CO₃ / CH₃CN | 10 | 88 |

| 4 | 2-Chlorophenyl | -(CH₂)₃CH₃ | Et₃N / CHCl₃ | 16 | 75 |

| 5 | Thiophen-2-yl | -CH₂OH | Et₃N / CHCl₃ | 24 | 60-70 |

| 6 | Phenyl | -Si(CH₃)₃ | K₂CO₃ / CH₃CN | 6 | 85 |

Note: Yields are representative and can vary based on specific substrate and reaction scale. Data compiled from analogous reactions in the literature.[2][6]

Conclusion

The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes provides a powerful and modular platform for the synthesis of this compound and its derivatives. The methodology is characterized by its high regioselectivity, good to excellent yields, and tolerance of a variety of functional groups on both the thiophene and alkyne components. This strategic approach is highly valuable for researchers in drug discovery and development, enabling the efficient generation of diverse molecular scaffolds for biological screening and lead optimization.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eresearchco.com [eresearchco.com]

- 8. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Biological Activity of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid scaffold. While direct biological data on the parent compound is limited in publicly available literature, extensive research on its derivatives has revealed significant potential, particularly in the realm of oncology. This document summarizes the key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

Core Biological Activity: Anticancer Properties

The predominant biological activity identified for derivatives of this compound is their potent and selective anticancer efficacy, with a primary focus on breast cancer.

Targeting Estrogen Receptor Alpha (ERα) in Breast Cancer

A significant body of research has focused on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles.[1][2] These compounds have demonstrated notable and selective cytotoxic effects against the MCF-7 human breast cancer cell line.[1][2]

Key Mechanistic Insights:

-

The primary mechanism of action is believed to be the inhibition of Estrogen Receptor Alpha (ERα), a key driver in the proliferation of certain types of breast cancer.[1]

-

Treatment with these compounds has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1][2]

Structure-Activity Relationship (SAR):

SAR studies have been crucial in identifying the chemical moieties essential for potent anticancer activity:[1][2]

-

5-position: An unsubstituted thiophene ring is critical.

-

4-position: A trifluoromethyl (-CF3) group significantly enhances cytotoxic potency.

-

3-position: An electron-rich aromatic ring, such as a 3,4,5-trimethoxyphenyl group, leads to superior activity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of key derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (μM) |

| TTI-6 | 4-CF3, 3-(3,4,5-trimethoxyphenyl) | MCF-7 | 1.91 |

| TTI-4 | 4-CF3, 3-(3,4-dimethoxyphenyl) | MCF-7 | 2.63 |

Experimental Protocols

Synthesis of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole Derivatives

The synthesis of these potent anticancer agents was achieved through an innovative, metal-free, cascade reaction. This method involves the regio- and stereoselective trifluoromethyloximation, cyclization, and elimination from readily available α,β-unsaturated ketones using cost-effective reagents such as sodium triflinate (CF3SO2Na) and tert-butyl nitrite (tBuONO).[1][2]

In Vitro Anticancer Screening

The cytotoxic effects of the synthesized compounds were evaluated against a panel of cancer cell lines, including MCF-7 (human breast adenocarcinoma), 4T1 (murine mammary carcinoma), and PC-3 (human prostate adenocarcinoma), to determine their potency and selectivity.[1] Standard cell viability assays, such as the MTT or SRB assay, were likely employed to determine the IC50 values.

Mechanistic Studies

To elucidate the mechanism of action, a series of cellular and molecular assays were performed with the lead compounds:[1][2]

-

Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry were likely used to quantify the induction of apoptosis.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide) was probably used to determine the effects of the compounds on cell cycle progression.

-

Nuclear Staining: Staining with dyes like DAPI or Hoechst was likely used to visualize nuclear morphology and detect characteristic signs of apoptosis, such as chromatin condensation and nuclear fragmentation.

Visualizing the Molecular and Experimental Landscape

Proposed Signaling Pathway: ERα Inhibition

The following diagram illustrates the proposed mechanism by which 5-(thiophen-2-yl)isoxazole derivatives exert their anticancer effects through the inhibition of the ERα signaling pathway.

Caption: Inhibition of the ERα signaling pathway by 5-(thiophen-2-yl)isoxazole derivatives.

Experimental Workflow for Drug Discovery

The discovery and preclinical evaluation of these novel anticancer agents followed a structured experimental workflow.

Caption: A streamlined workflow for the discovery and evaluation of novel anticancer agents.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid mechanism of action

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid

Abstract

This compound is a heterocyclic compound featuring a central isoxazole ring linked to a thiophene moiety and a carboxylic acid group. While direct experimental evidence elucidating the specific mechanism of action for this compound is not extensively available in the public domain, analysis of structurally related molecules provides significant insights into its potential biological activities. This technical guide consolidates findings from studies on analogous isoxazole and thiophene derivatives to postulate potential mechanisms of action, focusing on anticancer and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole-based compounds.

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibitory activities. The inclusion of a thiophene ring and a carboxylic acid functional group can further modulate the compound's physicochemical properties and biological targets. This guide explores the potential mechanisms of action of this compound by examining the established activities of structurally similar molecules.

Potential Mechanisms of Action Based on Structural Analogs

Based on the activities of related compounds, three primary potential mechanisms of action are discussed: Estrogen Receptor Alpha (ERα) inhibition, Xanthine Oxidase (XO) inhibition, and modulation of the leukotriene biosynthesis pathway.

Anticancer Activity via Estrogen Receptor Alpha (ERα) Inhibition

Derivatives of 5-(thiophen-2-yl)isoxazole have been identified as novel anti-breast cancer agents that target the Estrogen Receptor Alpha (ERα).[1][2] ERα is a crucial nuclear hormone receptor that plays a significant role in the progression of several human cancers, particularly breast cancer.

The proposed signaling pathway involves the binding of the isoxazole derivative to ERα, which can interfere with the binding of its natural ligand, estradiol. This inhibition can disrupt the downstream signaling cascade that promotes tumor cell proliferation and survival.

The anticancer activity of several 5-(thiophen-2-yl)isoxazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their cytotoxic potential.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| TTI-4 | MCF-7 | 2.63 | [1] |

| TTI-6 | MCF-7 | 1.91 | [1][2] |

MCF-7 is a human breast cancer cell line.

Cell Viability Assay (MTT Assay):

-

Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Xanthine Oxidase (XO) Inhibition

Structurally related isoxazole-3-carboxylic acids, specifically 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids and 5-phenylisoxazole-3-carboxylic acid derivatives, have been identified as potent inhibitors of Xanthine Oxidase (XO).[3][4] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

The inhibitory activity of related isoxazole carboxylic acids against XO has been quantified.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 6c (an N-substituted 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid) | Xanthine Oxidase | 0.13 | [3] |

| Allopurinol (control) | Xanthine Oxidase | 2.93 | [3] |

Xanthine Oxidase Inhibition Assay:

-

The reaction mixture is prepared containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

-

The reaction is initiated by adding a solution of Xanthine Oxidase.

-

The conversion of xanthine to uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm over time.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Enzyme kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type).[3]

Anti-inflammatory Activity via Leukotriene Biosynthesis Inhibition

4,5-Diarylisoxazol-3-carboxylic acids have been reported as inhibitors of leukotriene biosynthesis, potentially by targeting the 5-lipoxygenase-activating protein (FLAP).[5] Leukotrienes are inflammatory mediators involved in various inflammatory diseases, including asthma.

References

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Design of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and potential biological evaluation of novel analogs based on the 5-(thiophen-2-yl)isoxazole-3-carboxylic acid scaffold. Drawing upon established principles of medicinal chemistry and evidence from closely related molecular structures, this document outlines a strategic approach for developing new therapeutic agents, with a primary focus on anticancer applications.

Introduction: The Promise of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing novel bioactive molecules. The 5-(thiophen-2-yl)isoxazole moiety, in particular, has shown promise in the development of potent anticancer agents.[3][4] This guide focuses on the design of analogs of this compound, a scaffold with significant potential for therapeutic intervention.

Recent research on structurally related 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has identified these compounds as potent anti-breast cancer agents that target the estrogen receptor-alpha (ERα).[3][4] ERα is a key driver in the majority of breast cancers, making it a validated and critical therapeutic target.[5] The design strategy outlined in this guide is therefore predicated on the bioisosteric replacement of the trifluoromethyl group with a carboxylic acid moiety, aiming to modulate the compound's physicochemical properties while retaining or enhancing its affinity for ERα.

Design Strategy: A Rational Approach to Analog Development

The design of novel this compound analogs is guided by a rational, multi-pronged strategy that leverages established medicinal chemistry principles and insights from related compound series. The core of this strategy is the bioisosteric replacement of the trifluoromethyl group in a known potent ERα inhibitor with a carboxylic acid group.[6] This modification is intended to alter the compound's electronic and steric profile, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties.

The proposed design strategy can be visualized as a logical workflow:

Caption: A logical workflow for the design and optimization of this compound analogs.

The primary objectives of this design strategy are:

-

To explore the impact of the carboxylic acid moiety on ERα binding and anticancer activity. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming key interactions within the ERα ligand-binding pocket.

-

To investigate the structure-activity relationship (SAR) of substitutions on the 3-phenyl ring. As demonstrated in related series, the electronic and steric properties of this ring are critical for activity.[3]

-

To develop a library of diverse analogs, including amides and esters, to modulate physicochemical properties such as solubility, permeability, and metabolic stability.

Synthesis of this compound and its Analogs

The synthesis of the target compounds will be achieved through a multi-step sequence, with the key transformation being a 1,3-dipolar cycloaddition reaction to construct the isoxazole core.[7][8][9][10][11] This versatile reaction allows for the efficient and regioselective formation of the 5-substituted isoxazole ring.

A proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for this compound and its analogs.

Experimental Protocols

Protocol 3.1.1: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

This protocol describes the 1,3-dipolar cycloaddition reaction for the formation of the isoxazole core.

-

Preparation of Thiophene-2-aldoxime: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry to afford thiophene-2-aldoxime.

-

In situ generation of Thiophene-2-carbonitrile oxide and cycloaddition: To a solution of thiophene-2-aldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent (e.g., dichloromethane or THF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. After the addition, add triethylamine (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate.

Protocol 3.1.2: Synthesis of this compound

-

Hydrolysis of the ester: To a solution of ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0-3.0 eq). Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Acidification and isolation: After completion, remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1N HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.

Protocol 3.1.3: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxamides

-

Amide coupling: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) in a suitable solvent (e.g., DMF or DCM), add a base such as triethylamine (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Biological Evaluation

The biological evaluation of the synthesized analogs will focus on their potential as anticancer agents, with a primary hypothesis of ERα inhibition. The screening cascade will involve a series of in vitro assays to determine cytotoxicity, target engagement, and mechanism of action.

In Vitro Anticancer Activity

Protocol 4.1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14][15]

-

Cell Culture: Plate human breast cancer cells (e.g., MCF-7, an ERα-positive cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or tamoxifen).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each analog.

Target Engagement: ERα Binding Assay

To confirm that the synthesized analogs target ERα, a competitive binding assay will be performed.[16][17][18]

Protocol 4.2.1: ERα Competitive Binding Assay

-

Reagents: Prepare a reaction buffer, recombinant human ERα protein, and a radiolabeled estrogen (e.g., [3H]-estradiol).

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of ERα and [3H]-estradiol with increasing concentrations of the test compounds.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the radiolabeled estrogen.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the this compound scaffold will allow for the elucidation of key structure-activity relationships. Based on the findings from the related 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole series, the following SAR trends are anticipated:[3]

-

The unsubstituted thiophene ring at the 5-position is crucial for activity.

-

An electron-rich phenyl ring at the 3-position is expected to enhance potency. Substituents such as methoxy groups are likely to be beneficial.

-

The nature of the carboxylic acid derivative (acid, ester, or amide) will influence both potency and pharmacokinetic properties.

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis. A hypothetical data table for a series of designed analogs is presented below for illustrative purposes.

| Compound ID | R1 | R2 | R3 | MCF-7 IC50 (µM) | ERα Binding IC50 (µM) |

| 1a | H | H | H | >100 | >100 |

| 1b | OCH3 | H | H | 15.2 | 20.5 |

| 1c | OCH3 | OCH3 | H | 5.8 | 8.1 |

| 1d | OCH3 | OCH3 | OCH3 | 2.1 | 3.5 |

| 2a (Ester) | OCH3 | OCH3 | OCH3 | 4.5 | 6.2 |

| 3a (Amide) | OCH3 | OCH3 | OCH3 | 3.8 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

The primary proposed mechanism of action for these analogs is the inhibition of the ERα signaling pathway. In breast cancer, estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[5][19][20][21][22][23] By binding to ERα, the designed analogs are hypothesized to act as antagonists, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.

Caption: Simplified ERα signaling pathway and the proposed inhibitory mechanism of the designed analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging a rational design strategy based on bioisosteric replacement and guided by SAR from closely related compounds, it is possible to generate a library of analogs with the potential to potently and selectively inhibit ERα. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore this promising area of medicinal chemistry. Further optimization of lead compounds identified through this process could ultimately lead to the development of new and effective therapies for ERα-positive breast cancer.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 11. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. texaschildrens.org [texaschildrens.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | A Role for Estrogen Receptor alpha36 in Cancer Progression [frontiersin.org]

- 21. pnas.org [pnas.org]

- 22. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

characterization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

An In-depth Technical Guide on the Characterization of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and biological activity of this compound and its derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₈H₅NO₃S.[1] It belongs to the isoxazole class of compounds, which are known for their diverse biological activities. The structural details and available physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 763109-71-3 | [1] |

| Molecular Formula | C₈H₅NO₃S | [1][2] |

| Molecular Weight | 195.2 g/mol | [2] |

| Synonyms | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid | [1] |

| Melting Point | Not available for the acid. 48-51 °C for the ethyl ester derivative. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common strategy for forming the isoxazole ring is the reaction of a chalcone with hydroxylamine hydrochloride.[4] Another versatile method is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5] A general workflow for the synthesis starting from a thiophene-derived chalcone is depicted below.

Experimental Protocols

General Synthesis of Isoxazole Derivatives from Chalcones

This protocol is a general representation based on common methods for isoxazole synthesis.[4]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

An appropriate substituted acetophenone is dissolved in ethanol.

-

An equimolar amount of an aromatic aldehyde (e.g., thiophene-2-carbaldehyde) is added.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

-

-

Isoxazole Synthesis:

-

The synthesized chalcone (0.015 mol), sodium acetate (0.015 mol), and hydroxylamine hydrochloride (0.015 mol) are combined in ethanol.[4]

-

The mixture is refluxed for 7-8 hours.[4]

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The solid product is filtered, dried, and purified by recrystallization.

-

Spectroscopic Data

| Spectroscopic Data for a Representative Isoxazole Derivative¹ | |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 9.94 (br s, 1H, NH), 7.75 (s, 1H, NH), 7.53–7.51 (m, 1H, ArH), 7.11 (d, 2H, J = 8.0 Hz, ArH), 7.04 (d, 2H, J = 8.0 Hz, ArH), 6.31–6.28 (m, 1H, ArH), 6.17 (s, 1H, C=CH), 6.10–6.07 (m, 1H, CH), 5.12 (s, 1H, J = 2.8 Hz, 1H), 2.31 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 158.4, 157.6, 152.8, 148.3, 143.5, 142.3, 136.6, 132.2, 127.9, 124.5, 122.4, 114.2, 112.9, 112.8, 105.0, 104.9, 104.0, 55.3, 50.0 |

| ¹Data for 5-(5-(furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.[4] |

Biological Activity and Signaling Pathways

Derivatives of 5-(thiophen-2-yl)isoxazole have shown promise as anti-cancer agents, particularly against breast cancer.[6][7]

Anti-Breast Cancer Activity

A series of novel 5-(thiophen-2-yl)isoxazoles were designed and synthesized, revealing potent anti-cancer properties.[6] The structure-activity relationship studies highlighted that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for superior activity.[6] One of the most potent compounds identified was 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which exhibited an IC₅₀ value of 1.91 μM against the MCF-7 human breast cancer cell line.[7]

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | 2.63 | [6] |

| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | MCF-7 | 1.91 | [6][7] |

Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

The anti-breast cancer activity of these 5-(thiophen-2-yl)isoxazole derivatives has been attributed to their ability to inhibit the estrogen receptor alpha (ERα).[6] ERα is a key nuclear hormone receptor that plays a significant role in the progression of several human cancers, including breast cancer.[6] The binding of these compounds to ERα disrupts its normal function in gene regulation, leading to apoptosis (programmed cell death) in cancer cells.[6]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through established chemical routes, and their biological activity, particularly as ERα inhibitors, warrants further investigation for applications in oncology. This guide provides a foundational understanding for researchers to build upon in their exploration of this class of compounds.

References

- 1. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Profile of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3). The document details predicted and characteristic spectroscopic features based on ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, offering a foundational dataset for its identification and characterization in research and development settings.

Molecular Structure and Properties:

Spectroscopic Data Presentation

The following sections summarize the core spectroscopic data expected for this compound. The data is compiled from spectral predictions based on analogous structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 1H | Thiophene H5' |

| ~7.6 - 7.8 | Doublet | 1H | Thiophene H3' |

| ~7.2 - 7.3 | Doublet of d. | 1H | Thiophene H4' |

| ~7.1 - 7.2 | Singlet | 1H | Isoxazole H4 |

Note: The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 165 | Isoxazole C5 |

| ~155 - 160 | Isoxazole C3 |

| ~130 - 135 | Thiophene C2' |

| ~128 - 130 | Thiophene C5' |

| ~127 - 129 | Thiophene C3' |

| ~126 - 128 | Thiophene C4' |

| ~100 - 105 | Isoxazole C4 |

Note: The chemical shifts of isoxazole carbons can vary significantly based on substitution.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are outlined below.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| 1690 - 1760 | Strong | C=O stretch (Carboxylic acid) |

| 1500 - 1600 | Medium | C=N stretch (Isoxazole ring) & C=C stretch (Thiophene ring) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) |

| 1440 - 1395 | Medium | O-H bend (Carboxylic acid) |

| 830 - 860 | Medium | C-H out-of-plane bend (Thiophene ring) |

| 680 - 710 | Medium | C-S stretch (Thiophene ring) |

Note: The broad O-H stretch of the carboxylic acid is a highly characteristic feature and often overlaps with C-H stretching frequencies.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₈H₅NO₃S |

| Exact Mass (Monoisotopic) | 194.9990 |

| [M+H]⁺ (Positive ESI) | 196.0063 |

| [M-H]⁻ (Negative ESI) | 194.9917 |

Predicted Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment. Key fragmentation pathways may include:

-

Loss of CO₂ (-44 Da) from the carboxylic acid.

-

Loss of COOH (-45 Da).

-

Cleavage of the isoxazole ring, a common fragmentation pattern for this heterocycle.[8][9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) can be conducted.[10][11]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[12]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[10]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.[8]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Structural Features and Spectroscopic Correlations.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 763109-71-3 | this compound - AiFChem [aifchem.com]

- 3. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available at the time of this publication, this document consolidates the existing knowledge on its synthesis, chemical properties, and the notable biological activities of its derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly in the area of oncology.

Introduction

Heterocyclic compounds containing isoxazole and thiophene rings are prominent scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The fusion of these two moieties in the form of 5-(thiophen-2-yl)isoxazole derivatives has given rise to a class of compounds with significant therapeutic potential. This guide focuses on the carboxylic acid derivative, this compound, and its role as a key building block for more complex and biologically active molecules.

Physicochemical Properties

While a complete crystallographic analysis is not available, fundamental physicochemical properties of this compound and its common ethyl ester derivative have been reported. These are summarized in the table below for easy reference.

| Property | This compound | Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

| CAS Number | 763109-71-3[4][5] | 90924-54-2[6] |

| Molecular Formula | C₈H₅NO₃S[4][5] | C₁₀H₉NO₃S[6] |

| Molecular Weight | 195.2 g/mol [4] | 223.25 g/mol [6] |

| Synonyms | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid[7] | This compound Ethyl Ester[8] |

Synthesis and Experimental Protocols

The synthesis of 5-(thiophen-2-yl)isoxazole derivatives often involves multi-step reaction sequences. While a specific protocol for the direct synthesis of the carboxylic acid is not detailed in the reviewed literature, a general workflow for the creation of related, biologically active compounds has been described. A representative synthetic pathway for a derivative is outlined below.

General Synthetic Workflow for 5-(Thiophen-2-yl)isoxazole Derivatives

The synthesis of substituted 5-(thiophen-2-yl)isoxazoles can be achieved through a multi-step process, a conceptual workflow for which is provided below. This process typically starts from commercially available materials and involves the formation of the isoxazole ring.

Biological Activity and Therapeutic Potential

Derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated significant potential as anti-cancer agents, particularly against breast cancer.[9]

Anti-Breast Cancer Activity

Recent studies have focused on the design and synthesis of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles as potent anti-breast cancer agents.[9] These compounds have shown selective cytotoxicity against human breast cancer cell lines, such as MCF-7. The structure-activity relationship (SAR) studies have revealed that the presence of an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for their anti-cancer activity.[9]

Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

The anti-breast cancer activity of these derivatives is attributed to their ability to inhibit Estrogen Receptor Alpha (ERα), a key nuclear hormone receptor involved in the regulation of genes that play a critical role in the development and progression of several human cancers.[9] The proposed mechanism of action involves the binding of the 5-(thiophen-2-yl)isoxazole derivative to ERα, leading to the induction of apoptosis in cancer cells.[9]

Conclusion and Future Directions

This compound is a valuable scaffold in the development of novel therapeutic agents. While its own crystal structure remains to be elucidated, the derivatives of this compound have shown promising anti-cancer properties, particularly through the inhibition of ERα. Future research should focus on the single-crystal X-ray diffraction of the title compound to provide a deeper understanding of its three-dimensional structure. This would undoubtedly aid in the structure-based design of more potent and selective inhibitors for various therapeutic targets. Further exploration of the synthesis of a wider range of derivatives and their evaluation against a broader panel of cancer cell lines is also warranted.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Buy Online CAS Number 763109-71-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. journals.iucr.org [journals.iucr.org]

applications of isoxazole-3-carboxylic acids in medicinal chemistry

An In-depth Technical Guide on the Applications of Isoxazole-3-Carboxylic Acids in Medicinal Chemistry

Introduction

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Among its various derivatives, isoxazole-3-carboxylic acids represent a particularly versatile and valuable scaffold for drug design and development. Their unique physicochemical properties allow them to act as crucial synthetic intermediates, pharmacophores, and bioisosteres for the carboxylic acid functional group.[3][4]

Derivatives of isoxazole-3-carboxylic acid have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory effects.[2][5] Their rigid, planar structure and specific electronic distribution enable precise interactions with biological targets, making them a focal point for the development of novel therapeutic agents with improved potency and selectivity.[1] This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of isoxazole-3-carboxylic acids in modern medicinal chemistry.

Synthetic Strategies

The construction of the isoxazole-3-carboxylic acid core is most commonly achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. This method is highly efficient for forming the heterocyclic ring.[5][6] Alternative strategies involve the cyclization of β-keto esters or α,β-unsaturated carbonyl compounds with hydroxylamine.[6][7]

A general synthetic approach involves the reaction of a substituted hydroxylamine with a dicarbonyl compound, leading to the formation of the isoxazole ring. The carboxylic acid functionality can be introduced either before or after the ring formation, often by hydrolysis of a corresponding ester or nitrile precursor.[8][9]

Caption: General workflow for synthesizing isoxazole-3-carboxylic acids.

Core Applications in Medicinal Chemistry

The isoxazole-3-carboxylic acid scaffold has been extensively explored for various therapeutic applications due to its favorable pharmacological profile.

Anti-inflammatory Agents

Derivatives of isoxazole-3-carboxylic acid are potent inhibitors of key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Many isoxazole derivatives have been designed as selective COX-2 inhibitors, which are crucial for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole carboxamide A13, for instance, shows high potency against COX-2 with an IC50 value of 13 nM.[10]

-

Leukotriene Biosynthesis Inhibition: 4,5-diarylisoxazol-3-carboxylic acids have been identified as inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[1][11] Certain compounds in this class potently inhibit cellular 5-lipoxygenase product synthesis with IC50 values as low as 0.24 µM.[1][11]

Caption: Inhibition of inflammatory pathways by isoxazole derivatives.

Antimicrobial and Antitubercular Agents

The isoxazole moiety is present in several antibiotics, such as cloxacillin.[5] Isoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for a range of antimicrobial activities.

-

Antibacterial: Hybrids of isoxazole and oxazole have shown antibacterial potency against various strains, including E. coli and S. aureus.[12] Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids act as inhibitors of bacterial serine O-acetyltransferase, a potential target for antibacterial adjuvants, with IC50 values as low as 1.0 µM.[12]

-

Antitubercular: Isoxazole-carboxylic acid methyl ester-based derivatives have shown significant promise against Mycobacterium tuberculosis (Mtb).[13] A series of 2-substituted quinoline derivatives demonstrated potent inhibition of both drug-susceptible Mtb (MIC 0.12 μg/mL) and drug-resistant Mtb (MIC 0.25-0.5 μg/mL), with high selectivity.[14]

Enzyme Inhibition

Beyond inflammation, these compounds target other critical enzymes.

-

Xanthine Oxidase (XO) Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized as potent inhibitors of xanthine oxidase, an enzyme involved in gout. Many of these compounds exhibit inhibitory activity in the micromolar to submicromolar range.[9] A molecular modeling study provided insights into their binding mode, aiding in the design of new non-purine XO inhibitors.[9]

Central Nervous System (CNS) Applications

The 3-hydroxyisoxazole moiety, a bioisostere of the carboxylic acid group, is found in the naturally occurring amino acid ibotenic acid, an agonist of the NMDA receptor.[4] This has spurred the development of isoxazole derivatives as potent ligands for GABA and glutamate neurotransmitter systems, which are key targets for treating neurological and psychiatric disorders.[4][15]

Quantitative Data Summary

The biological activities of various isoxazole-3-carboxylic acid derivatives are summarized below.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound Class/Example | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| 4,5-diarylisoxazol-3-carboxylic acids | FLAP / 5-LO | IC50 | 0.24 µM | [1][11] |

| Isoxazole carboxamide (A13) | COX-2 | IC50 | 13 nM | [10] |

| Isoxazole derivative (C6) | COX-2 | IC50 | 0.55 ± 0.03 µM | [16][17] |

| 5-phenylisoxazole-3-carboxylic acid derivs. | Xanthine Oxidase | IC50 | Micromolar/submicromolar | [9] |

| (2-aminooxazol-4-yl)isoxazole-3-COOH (20a) | Serine O-acetyltransferase | IC50 | 1.0 µM | [12] |

| (2-aminooxazol-4-yl)isoxazole-3-COOH (20c) | Serine O-acetyltransferase | IC50 | 3.95 µM |[12] |

Table 2: Antitubercular Activity

| Compound Class | Target Strain | Activity Type | Value | Reference |

|---|---|---|---|---|

| Isoxazole-quinoline hybrid (lead compound) | Drug-susceptible Mtb | MIC | 0.12 µg/mL | [14] |

| Isoxazole-quinoline hybrid (lead compound) | Drug-resistant Mtb | MIC | 0.25-0.5 µg/mL | [14] |

| 3,4-Dichlorophenyl urea derivative | Mtb H37Rv | MIC | 0.25 µg/mL | [13] |

| 4-chlorophenyl thiourea congener | Mtb H37Rv | MIC | 1 µg/mL |[13] |

Experimental Protocols

General Synthesis of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

This protocol is a representative example for synthesizing xanthine oxidase inhibitors.[9]

-

Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of an aqueous base (e.g., NaOH) via a Claisen-Schmidt condensation to yield a chalcone intermediate.

-

Cyclization with Hydroxylamine: The purified chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a solvent like ethanol. This step forms the isoxazole ring.

-

Oxidation to Carboxylic Acid: The substituent at the 3-position (e.g., an acetyl group) is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline medium.

-

Work-up and Purification: The reaction mixture is acidified (e.g., with HCl) to precipitate the crude carboxylic acid. The solid is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 5-phenylisoxazole-3-carboxylic acid derivative. Characterization is performed using NMR, IR, and mass spectrometry.

Caption: Workflow for an in vitro COX enzyme inhibition assay.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to evaluate the anti-inflammatory potential of synthesized compounds.[16][17]

-

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl) and kept on ice. Arachidonic acid is used as the substrate.[17]

-

Compound Incubation: The test compounds (isoxazole derivatives) are pre-incubated with the enzyme solution (either COX-1 or COX-2) for a short period (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate.

-

Reaction Termination and Measurement: After a specific incubation time (e.g., 10-20 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of enzyme inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined by plotting the percent inhibition against a range of compound concentrations. Celecoxib or ketoprofen can be used as positive controls.[10]

Conclusion and Future Perspectives

Isoxazole-3-carboxylic acids and their derivatives are undeniably a privileged scaffold in medicinal chemistry. Their synthetic tractability and ability to modulate a wide array of biological targets have cemented their role in the discovery of new drugs for inflammatory diseases, infectious diseases, and cancer.[2][5] The role of the 3-hydroxyisoxazole group as a bioisosteric replacement for carboxylic acids continues to be a successful strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly in the CNS field.[4]

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoxazole-3-carboxylic acid libraries. Furthermore, the application of computational chemistry and machine learning will accelerate the structure-based design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties, ensuring that this versatile heterocyclic core remains at the forefront of therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents | Semantic Scholar [semanticscholar.org]

- 14. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Isoxazole Derivatives: A Technical Guide to their Role as Enzyme Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of thiophene and isoxazole rings creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Thiophene-isoxazole derivatives have emerged as a versatile class of compounds exhibiting a wide range of biological activities, most notably as potent enzyme inhibitors. Their unique structural and electronic properties allow for diverse interactions with the active sites of various enzymes, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and mechanism of action of thiophene-isoxazole derivatives, with a focus on their applications in cancer therapy and other diseases.

Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] It is often considered a bioisostere of the benzene ring and contributes to the modulation of a compound's physicochemical properties, such as lipophilicity and metabolic stability.[2] The isoxazole moiety, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is also a key component in many biologically active compounds and approved drugs, known for its ability to engage in hydrogen bonding and other non-covalent interactions.[3][4] The combination of these two rings can lead to compounds with enhanced biological activity and novel mechanisms of action.[4]

This guide will delve into the specifics of their enzyme inhibitory profiles, present quantitative data for structure-activity relationship (SAR) analysis, provide detailed experimental protocols for their synthesis and evaluation, and visualize key biological pathways and experimental workflows.

Enzyme Inhibitory Activity of Thiophene-Isoxazole Derivatives

Thiophene-isoxazole derivatives have been shown to inhibit a variety of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The following sections summarize their activity against key enzyme targets.

Kinase Inhibition

Many thiophene-isoxazole derivatives have been designed and synthesized as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[5]

c-Met and Pim-1 Kinase Inhibition: Certain tetrahydrobenzo[b]thiophen-5-one derivatives, which can be precursors to or share structural similarities with thiophene-isoxazole compounds, have demonstrated inhibitory activity against c-Met and Pim-1 kinases.[5] These kinases are involved in tumor cell proliferation, survival, and angiogenesis.

Tyrosine Kinase Inhibition: A number of potent compounds have been investigated for their inhibitory effects on a panel of tyrosine kinases, including c-kit, Flt-3, VEGFR-2, EGFR, and PDGFR.[5] The inhibition of these kinases is a key strategy in modern cancer therapy.

Carbonic Anhydrase Inhibition

Thiophene derivatives incorporating sulfonamide and isoxazole moieties have been explored as inhibitors of carbonic anhydrases (CAs).[6] CAs are involved in pH regulation and their inhibition can impact the tumor microenvironment.[6] Some isoxazole derivatives have shown significant inhibitory action against CA enzymes.[7]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition